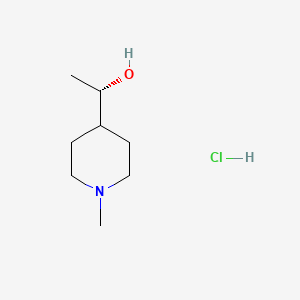
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol hydrochloride, also known as (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl, is a synthetic compound that is used for a variety of scientific applications. It is a chiral compound with a molecular weight of 192.63 g/mol, and is a white crystalline solid at room temperature. It has a melting point of 158-160 °C and a boiling point of 197-199 °C. (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is most commonly used as a reagent in organic synthesis, and is also used in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as well as a starting material for the synthesis of other compounds. It is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is used in the synthesis of fluorescent dyes, which are used in biological and chemical research.
Mecanismo De Acción
The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is not fully understood. However, it is believed to act as a proton donor in the presence of a strong base, such as sodium hydride. This proton donation allows the compound to react with other molecules, such as ethyl chloroformate, which is used in the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl are not well understood. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also believed to be non-carcinogenic and non-mutagenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is that it is relatively easy to synthesize and can be used in a variety of scientific research applications. Additionally, it is non-toxic and non-irritating, making it a safe reagent to use in laboratory experiments. However, it is important to note that the compound has a low solubility in water, making it difficult to use in certain types of experiments.
Direcciones Futuras
The future of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is promising. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicinal chemistry. Additionally, research is needed to explore new methods of synthesis and to develop new uses for the compound. Additionally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a chiral catalyst, as well as its potential for use in drug development. Finally, research is needed to explore the potential of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl as a fluorescent dye.
Métodos De Síntesis
(1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl can be synthesized using several different methods. One of the most common methods is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of triethylamine. This reaction produces the desired compound in high yield, with the reaction taking place at room temperature. Another method for the synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-ol HCl is the reaction of 1-methylpiperidine with ethyl chloroformate in the presence of a strong base such as sodium hydride. This reaction is carried out at higher temperatures and yields the desired compound in lower yields.
Propiedades
IUPAC Name |
(1S)-1-(1-methylpiperidin-4-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRTVPFVKMRDNI-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
![tert-butyl N-{[(3R,4R)-3-ethylpiperidin-4-yl]methyl}carbamate hydrochloride](/img/structure/B6608110.png)




![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)


![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)

![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)

